
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H22FNO4 and its molecular weight is 383.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection and Deprotection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in the synthesis of complex molecules, demonstrating its compatibility with a variety of acid- and base-labile protecting groups. The Fmoc group can be removed efficiently under mild conditions, showcasing its utility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Synthesis of Aromatic Polyamides
Fmoc-based compounds play a crucial role in the synthesis of novel aromatic polyamides, which are characterized by their solubility in organic solvents and high thermal stability. These materials have potential applications in the development of high-performance plastics and coatings (Hsiao, Yang, & Lin, 1999).
Solid-Phase Synthesis of N-alkylhydroxamic Acids
The Fmoc group is instrumental in the solid-phase synthesis approach for generating structurally diverse N-substituted hydroxamic acids, showcasing its versatility in facilitating the synthesis of a wide range of bioactive compounds (Mellor & Chan, 1997).
Biodegradation of Environmental Pollutants
Studies on the degradation of fluoranthene by Mycobacterium sp. highlight the formation of 9-fluorenone-1-carboxylic acid, a fluorene derivative, as a key metabolite. This research underscores the environmental relevance of fluorene derivatives in the microbial breakdown of polycyclic aromatic hydrocarbons (Kelley, Freeman, Evans, & Cerniglia, 1993).
Fluorescent pH Sensors
The design and synthesis of heteroatom-containing organic fluorophores based on fluorene derivatives demonstrate their potential as fluorescent pH sensors. These compounds can switch emission states in response to pH changes, offering applications in chemical sensing and environmental monitoring (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c23-12-11-22(20(25)26)10-5-13-24(22)21(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEVIKGBJULSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
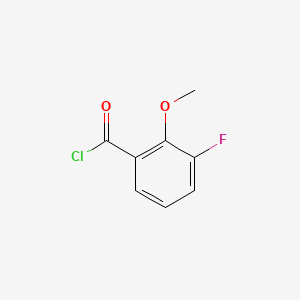
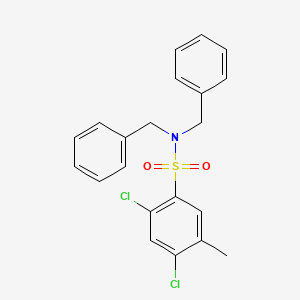
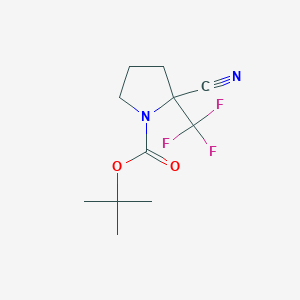
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
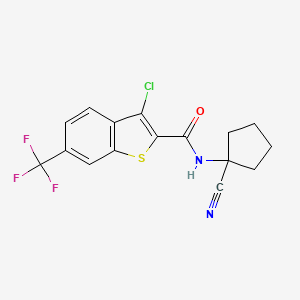


![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
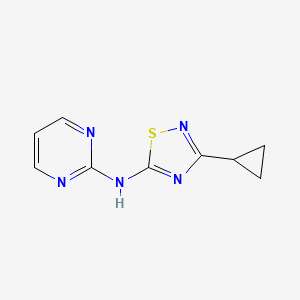
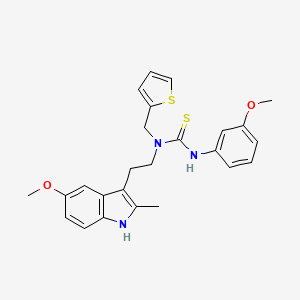
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
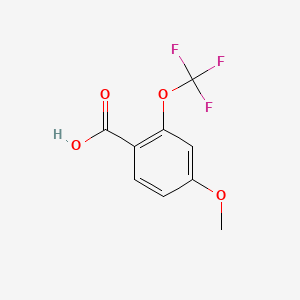
![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)
